molecular formula C19H12F3N3O3S B409118 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 330157-42-1

8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B409118
CAS No.: 330157-42-1
M. Wt: 419.4g/mol
InChI Key: DPHOCNJIRXTXRS-UHFFFAOYSA-N
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Description

“8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one” is a chemical compound with the molecular formula C19H12F3N3O3S . It’s a complex organic molecule that contains several functional groups, including a methoxy group, a trifluoromethyl group, an anilino group, a thiadiazol group, and a chromenone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The molecular weight of this compound is 419.3770896 . The InChI code, which provides a unique identifier for the compound, is not available in the search results.

Properties

IUPAC Name

8-methoxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c1-27-14-7-2-4-10-8-13(17(26)28-15(10)14)16-24-25-18(29-16)23-12-6-3-5-11(9-12)19(20,21)22/h2-9H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHOCNJIRXTXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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